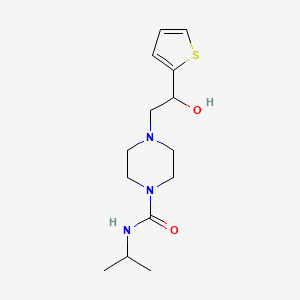

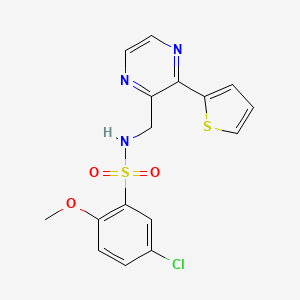

4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-isopropylpiperazine-1-carboxamide involves multiple steps, including the use of triphosgene for the synthesis of crystalline compounds and the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride to form various ethyl derivatives (Wei et al., 2008) (Spoorthy et al., 2021).

Molecular Structure Analysis

Studies on compounds akin to this compound have revealed detailed molecular structures through spectral analysis and X-ray diffraction studies. For instance, the crystal structure of a similar compound was elucidated, showcasing its crystallization in the monoclinic space group with specific dimensions and stabilization by various hydrogen bonds and π···π interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of derivatives related to the focal compound demonstrate significant chemical versatility. For example, the preparation of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate showcases the compound's ability to undergo multiple reaction steps, including formylation and treatment with hydroxylamine hydrochloride (Shaojie, 2010).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as crystalline structure, are crucial for understanding their potential applications. The detailed structural analysis provides insight into their triclinic system, space group, and other crystallographic parameters, which are essential for their characterization and application in various fields (Sathiya & Senthilkumar, 2020).

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity towards different chemical agents and the formation of various derivatives through cyclization and condensation reactions, highlight their chemical versatility and potential for further modification (Mohareb et al., 2004).

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

Research has shown that thiophene derivatives play a significant role in heterocyclic synthesis, leading to the creation of various bioactive compounds. For instance, thiophenylhydrazonoacetates have been utilized in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the versatility of thiophene-based compounds in medicinal chemistry (Mohareb et al., 2004). Similarly, synthesis involving ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates has demonstrated the potential for creating hybrid molecules with significant biological activities, including antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Biological Activities

Thiophene and piperazine derivatives have been extensively studied for their biological activities. For example, novel cycloalkylthiophene-Schiff bases and their metal complexes exhibited promising antibacterial and antifungal properties against a range of pathogenic strains, suggesting potential applications in developing new antimicrobial agents (Altundas et al., 2010). This highlights the potential of incorporating thiophene and piperazine motifs into compounds designed for pharmaceutical applications.

Novel Synthetic Routes

The exploration of novel synthetic routes for thiophene and piperazine derivatives is of significant interest. For instance, the synthesis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate for certain pharmaceuticals, showcases the innovative approaches being developed in the field of organic synthesis (Shaojie, 2010). These advancements in synthetic methodologies can lead to more efficient and scalable production processes for compounds with potential therapeutic applications.

properties

IUPAC Name |

4-(2-hydroxy-2-thiophen-2-ylethyl)-N-propan-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2S/c1-11(2)15-14(19)17-7-5-16(6-8-17)10-12(18)13-4-3-9-20-13/h3-4,9,11-12,18H,5-8,10H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOWNVGPTJLDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)CC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2491878.png)

![(1-Aza-bicyclo[2.2.2]oct-3-YL)-(4-fluoro-benzyl)-amine dihydrochloride](/img/structure/B2491879.png)

![1-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2491881.png)

![4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile](/img/structure/B2491886.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2491887.png)

![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)

![methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2491894.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)